molecular formula C15H32N2O2 B14314227 N~2~-Dodecyl-N-hydroxyalaninamide CAS No. 112409-61-7

N~2~-Dodecyl-N-hydroxyalaninamide

Cat. No.: B14314227
CAS No.: 112409-61-7
M. Wt: 272.43 g/mol
InChI Key: QQZQMVZCCJNTNV-UHFFFAOYSA-N
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Description

N~2~-Dodecyl-N-hydroxyalaninamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. It is characterized by the presence of a dodecyl chain and a hydroxyalaninamide group, which contribute to its functionality in different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-Dodecyl-N-hydroxyalaninamide typically involves the reaction of dodecylamine with alanine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under mild conditions to yield the desired product.

Industrial Production Methods: Industrial production of N2-Dodecyl-N-hydroxyalaninamide may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: N2-Dodecyl-N-hydroxyalaninamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The dodecyl chain can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

    Substitution: Halogenating agents like thionyl chloride (SOCl~2~) or phosphorus tribromide (PBr~3~).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N~2~-Dodecyl-N-hydroxyalaninamide has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the preparation of emulsions and micelles.

    Biology: Employed in the study of cell membrane interactions and protein-lipid interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.

Mechanism of Action

The mechanism of action of N2-Dodecyl-N-hydroxyalaninamide involves its interaction with lipid bilayers and proteins. The dodecyl chain inserts into lipid membranes, altering their fluidity and permeability. The hydroxyalaninamide group can form hydrogen bonds with proteins, affecting their structure and function. These interactions are crucial in its applications in drug delivery and membrane studies.

Comparison with Similar Compounds

    N~2~-Dodecyl-N,N-dimethylacetamidine: Similar in structure but with a dimethylacetamidine group instead of hydroxyalaninamide.

    N-Hydroxysuccinimide: Used in bioconjugation and has similar reactive properties.

Uniqueness: N2-Dodecyl-N-hydroxyalaninamide is unique due to its combination of a long hydrophobic dodecyl chain and a hydrophilic hydroxyalaninamide group. This dual nature makes it highly effective in applications requiring amphiphilic properties, such as emulsification and membrane interaction studies.

Properties

CAS No.

112409-61-7

Molecular Formula

C15H32N2O2

Molecular Weight

272.43 g/mol

IUPAC Name

2-(dodecylamino)-N-hydroxypropanamide

InChI

InChI=1S/C15H32N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15(18)17-19/h14,16,19H,3-13H2,1-2H3,(H,17,18)

InChI Key

QQZQMVZCCJNTNV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(C)C(=O)NO

Origin of Product

United States

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